molecular formula C18H16Cl2N4O4S B10940961 N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide

N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide

Cat. No.: B10940961
M. Wt: 455.3 g/mol
InChI Key: FMDJVYATVSKKOJ-UHFFFAOYSA-N
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Description

N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including dichlorobenzyl, dimethylpyrazol, nitro, and benzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting 3,5-dimethyl-1H-pyrazole with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Nitration: The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Sulfonamide Formation: Finally, the nitro intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products

    Reduction: Amino derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding sulfonic acid and amine.

Scientific Research Applications

N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with bacterial DNA, leading to antimicrobial effects . The sulfonamide group can inhibit enzymes involved in folate synthesis, further contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both the nitro and sulfonamide groups makes it particularly interesting for antimicrobial research.

Properties

Molecular Formula

C18H16Cl2N4O4S

Molecular Weight

455.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C18H16Cl2N4O4S/c1-11-18(22-29(27,28)16-7-5-15(6-8-16)24(25)26)12(2)23(21-11)10-13-3-4-14(19)9-17(13)20/h3-9,22H,10H2,1-2H3

InChI Key

FMDJVYATVSKKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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